1-(1H-Imidazol-2-yl)-3,3-dimethylcyclopentan-1-amine

Description

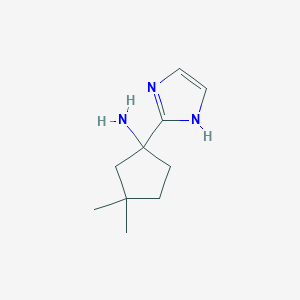

1-(1H-Imidazol-2-yl)-3,3-dimethylcyclopentan-1-amine is a bicyclic amine derivative featuring a rigid 3,3-dimethylcyclopentane backbone substituted with an aromatic imidazole ring and a primary amine group at the 1-position. The compound’s structure combines the steric bulk of the dimethylcyclopentane moiety with the hydrogen-bonding capabilities of the imidazole and amine groups, making it a candidate for applications in medicinal chemistry and materials science. The imidazole ring, a common pharmacophore in bioactive molecules, may confer binding affinity for biological targets such as enzymes or receptors, while the cyclopentane backbone enhances conformational rigidity compared to linear alkyl chains .

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-(1H-imidazol-2-yl)-3,3-dimethylcyclopentan-1-amine |

InChI |

InChI=1S/C10H17N3/c1-9(2)3-4-10(11,7-9)8-12-5-6-13-8/h5-6H,3-4,7,11H2,1-2H3,(H,12,13) |

InChI Key |

QJGWEHVTDJBREZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C1)(C2=NC=CN2)N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1H-Imidazol-2-yl)-3,3-dimethylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(1H-Imidazol-2-yl)-3,3-dimethylcyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include nickel catalysts for cyclization, TBHP for oxidation, and sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1H-Imidazol-2-yl)-3,3-dimethylcyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)-3,3-dimethylcyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Key Observations:

Heterocycle Core: The target compound’s aromatic imidazole differs from the 1,2,3-triazole in ’s compound, which lacks the imidazole’s dual nitrogen atoms capable of bidirectional hydrogen bonding. Triazoles are less basic (pKa ~1.3 for 1,2,3-triazole vs. Compound C20 () contains a partially saturated dihydroimidazole (imidazoline), which reduces aromaticity and may limit π-π stacking interactions compared to the target compound’s fully conjugated imidazole .

Backbone and Substituents :

- The dimethylcyclopentane group in the target compound introduces steric hindrance and rigidity, contrasting with the flexible propylamine chain in 3-(1H-imidazol-2-yl)-1-propanamine (). This rigidity could enhance binding specificity in biological systems .

- The 4-methoxyphenyl substituent in C20 () increases lipophilicity (logP ~1.8 predicted) relative to the target’s dimethylcyclopentane (logP ~2.3 estimated), affecting membrane permeability .

Pharmacological and Physicochemical Properties

- Lipophilicity : The dimethylcyclopentane group in the target compound likely enhances logP compared to the propylamine chain in ’s compound (logP ~0.5 estimated for C6H11N3), favoring passive diffusion across biological membranes .

- Hydrogen Bonding: The imidazole’s N-H moiety (target compound) can act as both hydrogen bond donor and acceptor, unlike the triazole in , which primarily accepts hydrogen bonds. This property may improve interactions with polar enzyme active sites .

Biological Activity

1-(1H-Imidazol-2-yl)-3,3-dimethylcyclopentan-1-amine, with the CAS number 2059994-18-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 179.26 g/mol

- Structure : The compound features an imidazole ring, which is known for its role in biological systems, particularly in enzyme function and molecular recognition.

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The imidazole moiety is often associated with antimicrobial activity due to its ability to disrupt microbial membranes.

- CNS Activity : Research suggests potential central nervous system (CNS) effects, possibly acting as a modulator of neurotransmitter systems. The structure may allow it to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.

The exact mechanisms of action for this compound are still under investigation. However, compounds with similar structures often interact with:

- Receptors : Potential interactions with serotonin and dopamine receptors have been hypothesized based on structural similarities to known receptor ligands.

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, contributing to its biological effects.

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Study 2: CNS Activity

A pharmacological evaluation conducted on rodent models demonstrated that administration of the compound led to a decrease in locomotor activity, suggesting possible sedative effects. Behavioral tests indicated alterations in anxiety-like behaviors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.